Thieno[3,2-b]pyridine-6-carboxylic acid

Catalog No.
S688462
CAS No.
117390-39-3
M.F
C8H5NO2S
M. Wt
179.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-b]pyridine-6-carboxylic acid

CAS Number

117390-39-3

Product Name

Thieno[3,2-b]pyridine-6-carboxylic acid

IUPAC Name

thieno[3,2-b]pyridine-6-carboxylic acid

Molecular Formula

C8H5NO2S

Molecular Weight

179.2 g/mol

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)

InChI Key

WEYMRIJRWNCSFV-UHFFFAOYSA-N

SMILES

C1=CSC2=C1N=CC(=C2)C(=O)O

Synonyms

Thieno[3,2-b]pyridine-6-carboxylic acid

Canonical SMILES

C1=CSC2=C1N=CC(=C2)C(=O)O

Medicinal Chemistry:

TPC derivatives are being explored for their potential as antibacterial agents. Studies have shown that certain derivatives exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) []. Further research is ongoing to optimize their potency and selectivity.

Material Science:

TPC derivatives are being investigated for their potential applications in organic electronics. Their unique chemical structure allows for the design of molecules with specific electronic and optical properties, making them suitable for developing organic light-emitting diodes (OLEDs) and organic solar cells [].

Thieno[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a fused thieno and pyridine ring system with a carboxylic acid functional group at the 6-position. This compound has gained attention in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. The thieno[3,2-b]pyridine framework is known for its ability to participate in various

, including:

  • Oxidation: The compound can be oxidized to form various derivatives, which may enhance its biological activity.
  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl groups, expanding the diversity of thieno[3,2-b]pyridine derivatives. For instance, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized through this method with moderate to high yields .
  • Palladium-Catalyzed Reactions: Various palladium-catalyzed couplings have been reported, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds .

Thieno[3,2-b]pyridine-6-carboxylic acid and its derivatives exhibit significant biological activities, particularly in oncology. Research has indicated that certain derivatives possess antitumor properties against triple-negative breast cancer cell lines . The mechanism of action often involves inhibition of specific kinases, which are crucial for cancer cell proliferation and survival. Additionally, compounds derived from this scaffold have shown promise as inhibitors of various receptor tyrosine kinases .

Synthesis methods for thieno[3,2-b]pyridine-6-carboxylic acid include:

  • Palladium-Catalyzed Couplings: Utilizing palladium catalysts for cross-coupling reactions allows for the efficient synthesis of this compound from readily available precursors.
  • Regioselective Lithiation: This method involves the lithiation of 3-methylthiopyridine followed by electrophilic substitution to introduce carboxylic acid groups .
  • Cyclization Reactions: Intramolecular cyclization techniques can also be employed to construct the thieno-pyridine framework from simpler starting materials.

Thieno[3,2-b]pyridine-6-carboxylic acid has several applications in:

  • Drug Development: Its ability to inhibit key enzymes makes it a candidate for developing new anticancer therapies.
  • Material Science: It can be used as a precursor in synthesizing functional materials due to its unique electronic properties.
  • Chemical Probes: The compound serves as a useful tool in biochemical studies to explore cellular pathways and mechanisms.

Studies on thieno[3,2-b]pyridine-6-carboxylic acid interactions focus on its binding affinity to various biological targets. For instance, research has demonstrated that derivatives of this compound can effectively inhibit receptor tyrosine kinases involved in cancer progression . These interactions are critical for understanding its potential therapeutic effects and optimizing its structure for enhanced efficacy.

Several compounds share structural similarities with thieno[3,2-b]pyridine-6-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Activities
Thieno[2,3-b]pyridineSimilar fused ring system but with different connectivityAntimicrobial properties
Pyrido[3,4-b]quinolinContains a quinoline moiety; used in drug developmentAnticancer activity
ThienopyrimidineFused pyrimidine structure; potential as kinase inhibitorsBroad-spectrum kinase inhibition

Thieno[3,2-b]pyridine-6-carboxylic acid stands out due to its specific position of the carboxylic acid group and its potent biological activities against cancer cell lines. Its unique reactivity patterns also differentiate it from similar compounds.

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Thieno[3,2-b]pyridine-6-carboxylic acid

Dates

Modify: 2023-08-15

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